[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile
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Overview
Description
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile: is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, with an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Acetonitrile Group: This step involves the reaction of the pyrazole derivative with acetonitrile under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can be used to design inhibitors for specific enzymes, leveraging the unique properties of the difluoromethyl group to enhance binding affinity and selectivity.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties, useful in various industrial applications.
Mechanism of Action
The mechanism by which [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring often plays a crucial role in these interactions, providing a scaffold that can be further functionalized to optimize activity and selectivity.
Comparison with Similar Compounds
- [1-(Trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
- [1-(Methyl)-1H-pyrazol-4-yl]acetonitrile
- [1-(Chloromethyl)-1H-pyrazol-4-yl]acetonitrile
Comparison:
- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides a balance between lipophilicity and electronic effects, often resulting in better pharmacokinetic properties compared to the more lipophilic trifluoromethyl group.
- Difluoromethyl vs. Methyl: The difluoromethyl group introduces electron-withdrawing effects, which can enhance binding interactions with certain biological targets, unlike the electron-donating methyl group.
- Difluoromethyl vs. Chloromethyl: The difluoromethyl group is less reactive than the chloromethyl group, providing greater stability and reducing the likelihood of unwanted side reactions.
Properties
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPAJGWGZASHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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